Ethyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate
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Overview
Description
Ethyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as the ethyl ester, aminomethyl, and chloro substituents in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the ester, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the aminomethyl and chloro groups can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(aminomethyl)-5-chlorothiophene-3-carboxylate
- Ethyl 4-(aminomethyl)-5-bromothiophene-2-carboxylate
- Ethyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate
Uniqueness
Ethyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The chloro substituent, in particular, allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-12-8(11)6-3-5(4-10)7(9)13-6/h3H,2,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAAGYDMAUJXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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